

BI 2536 binding constant vs ATP competition

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Compound Focus: BI 2536

CAS No.: 755038-02-9

Cat. No.: S521131

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BI 2536 Binding and Inhibition Data

| Measurement Type | Value (IC50 or Kd) | Experimental Method | Context / Compared to ATP |
|--------------------------|--|-------------------------|---|
| Enzyme Inhibition (IC50) | 0.83 nM [1] | Not specified by source | ATP-competitive [2] |
| Enzyme Inhibition (IC50) | < 2 nM [3] | FRET-based kinase assay | ATP-competitive |
| Binding Affinity | Tight-binding, sub-nanomolar range [4] [5] | Bivalent ligand studies | Affinity is comparable to Wortmannin, another PLK1 KD-binding inhibitor [4] [5] |

How BI 2536 Binds and Competes with ATP

BI 2536 functions as a **potent ATP-competitive inhibitor**, meaning it binds to the same site on PLK1 as the natural substrate ATP, thereby blocking kinase activity [2].

The diagram below illustrates the competitive binding relationship between **BI 2536** and ATP on the PLK1 kinase domain.

As shown above, **BI 2536** and ATP compete for access to the ATP-binding site. Key residues for this interaction include **Lys82, Cys133, and Phe183** [2]. By occupying this site, **BI 2536** prevents ATP from binding, which is essential for PLK1's phosphorylation activity, leading to cell cycle arrest [6] [1].

Key Experimental Methods for Profiling **BI 2536**

The data on **BI 2536**'s activity is derived from robust biochemical and cellular assays:

- **FRET-Based Kinase Assay:** This method uses a peptide substrate labeled with donor and acceptor fluorophores. Kinase activity is measured by a change in the emission ratio upon phosphorylation. This assay confirmed **BI 2536**'s potent inhibition ($IC_{50} < 2$ nM) and is noted for being safer and more convenient than traditional radioisotope-based assays [3].
- **Bivalent Inhibitor Studies:** These investigations covalently link **BI 2536** to a peptide that binds a different domain of PLK1 (the Polo-Box Domain). The dramatically enhanced affinity of these bivalent molecules confirms that **BI 2536** itself is a high-affinity binder of the PLK1 kinase domain [4] [7] [5].
- **Cell-Based Viability and Cycle Assays:** Studies in human cancer cell lines (e.g., neuroblastoma, HeLa) show that **BI 2536** treatment inhibits proliferation with low nanomolar EC_{50} values and induces **G2/M cell cycle arrest**, consistent with its mechanism of inhibiting the mitotic regulator PLK1 [6] [1].

Research Implications and Context

- **High Potency and Selectivity:** **BI 2536**'s sub-nanomolar IC_{50} makes it a highly potent and selective tool for disrupting PLK1 function in research, helping to elucidate the kinase's role in cell division [1].
- **Clinical Limitations:** Despite its potency, **BI 2536** has shown **dose-limiting side effects and limited antitumor efficacy in clinical trials**. This is partly attributed to off-target effects on other kinases and low intratumoral drug levels in some cancers [2].
- **A Platform for Drug Design:** The well-characterized binding of **BI 2536** has made it a valuable component in designing novel inhibitors, such as **bivalent ligands** that target both the kinase and polo-box domains of PLK1, offering a path to improved selectivity and potency [4] [7] [2].

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